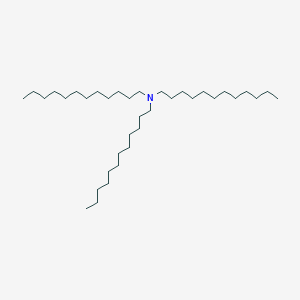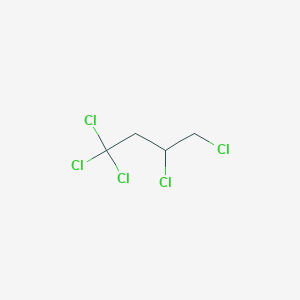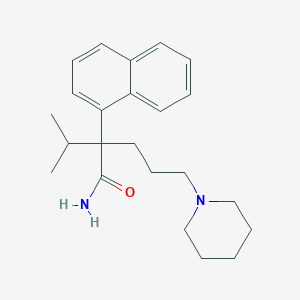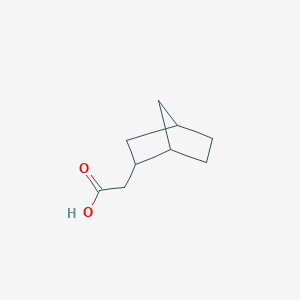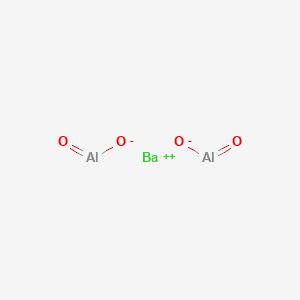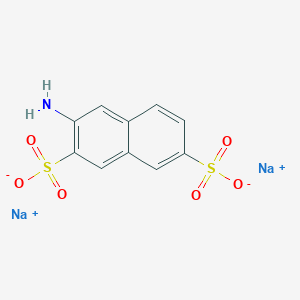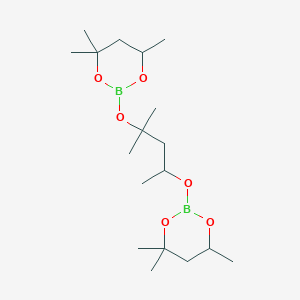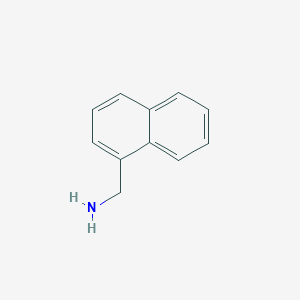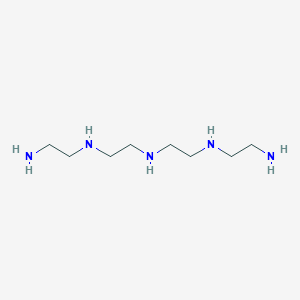![molecular formula C8H12I2 B085546 1,4-Diiodobicyclo[2.2.2]octane CAS No. 10364-05-3](/img/structure/B85546.png)
1,4-Diiodobicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diiodobicyclo[2.2.2]octane, also known as DIBOC, is a bicyclic organic compound that is commonly used in organic synthesis as a protecting group for alcohols and amines. It was first introduced in 1984 by Corey and Schmidt, and since then, it has become a widely used reagent in organic chemistry.
Mecanismo De Acción
The mechanism of action of 1,4-Diiodobicyclo[2.2.2]octane involves the formation of a stable covalent bond between the protecting group and the functional group of interest. This bond can be cleaved under specific conditions to regenerate the original functional group.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1,4-Diiodobicyclo[2.2.2]octane. However, studies have shown that it is non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,4-Diiodobicyclo[2.2.2]octane in lab experiments is its ability to selectively protect specific functional groups. It is also relatively easy to use and can be readily synthesized in the lab. However, one limitation is that the cleavage of the protecting group can sometimes be difficult, requiring harsh reaction conditions.
Direcciones Futuras
There are several future directions for the research and development of 1,4-Diiodobicyclo[2.2.2]octane. One area of interest is the development of new protecting groups with improved cleavage conditions. Another area of research is the use of 1,4-Diiodobicyclo[2.2.2]octane in the synthesis of novel organic molecules with potential applications in medicine and materials science. Additionally, the use of 1,4-Diiodobicyclo[2.2.2]octane in the synthesis of complex natural products is an area of ongoing research.
In conclusion, 1,4-Diiodobicyclo[2.2.2]octane, or 1,4-Diiodobicyclo[2.2.2]octane, is a valuable reagent in organic synthesis with several advantages and limitations. Its ability to selectively protect specific functional groups makes it a valuable tool in the synthesis of complex organic molecules. Ongoing research in this area has the potential to lead to the development of new protecting groups and the synthesis of novel organic molecules with potential applications in medicine and materials science.
Métodos De Síntesis
The synthesis of 1,4-Diiodobicyclo[2.2.2]octane involves the reaction of 1,5-cyclooctadiene with iodine monochloride in the presence of aluminum chloride. The resulting product is then purified through distillation and recrystallization.
Aplicaciones Científicas De Investigación
1,4-Diiodobicyclo[2.2.2]octane has been extensively used in organic synthesis as a protecting group for alcohols and amines. It allows for the selective protection of specific functional groups while leaving others unaffected. This property makes it a valuable reagent in the synthesis of complex organic molecules.
Propiedades
Número CAS |
10364-05-3 |
|---|---|
Nombre del producto |
1,4-Diiodobicyclo[2.2.2]octane |
Fórmula molecular |
C8H12I2 |
Peso molecular |
361.99 g/mol |
Nombre IUPAC |
1,4-diiodobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H12I2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2 |
Clave InChI |
FWXREWNUAWFVFX-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)I)I |
SMILES canónico |
C1CC2(CCC1(CC2)I)I |
Otros números CAS |
10364-05-3 |
Sinónimos |
1,4-Diiodobicyclo[2.2.2]octane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



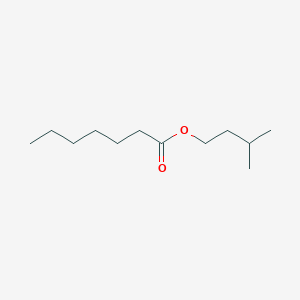
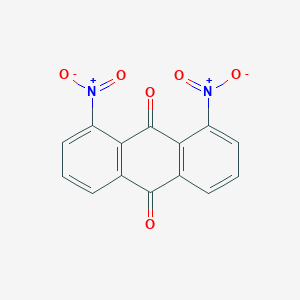
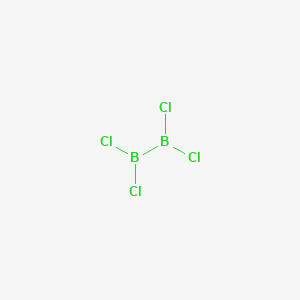
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
